molecular formula C11H8N2O B1675330 2-(1-benzofuran-2-yl)-1H-imidazole CAS No. 150985-54-9

2-(1-benzofuran-2-yl)-1H-imidazole

Cat. No. B1675330
M. Wt: 184.19 g/mol
InChI Key: VBFQIUOSXHUWCT-UHFFFAOYSA-N
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Description

The compound “2-(1-benzofuran-2-yl)-1H-imidazole” is a heterocyclic compound that contains a benzofuran ring and an imidazole ring . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans can be mediated by hypervalent iodine reagents . Another method involves the use of indium (III) halides to catalyze the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, they can be involved in oxidative cyclization reactions, isomerization reactions, and ring-closing metathesis . They can also participate in reactions with calcium carbide and salicylaldehyde p-tosylhydrazones to provide methyl-substituted benzofuran rings .

Scientific Research Applications

Antimicrobial Activities

Research has shown that compounds related to 2-(1-benzofuran-2-yl)-1H-imidazole have promising antimicrobial properties. For instance, imidazothiazole derivatives of benzofuran, synthesized through specific reactions, have been characterized and screened for antimicrobial activities, showing significant promise against various microorganisms (Shankerrao et al., 2017). Similarly, microwave-assisted synthesis of 2-(benzofuran-2-yl)-7-(substituted)imidazo[2,1-b]benzothiazoles has been explored, revealing efficient reaction conditions and notable antibacterial and antifungal properties (Rani & Makrandi, 2009).

Anticancer Activities

Studies have also focused on the anticancer potential of benzofuran-imidazole hybrids. Novel compounds combining 2-substituted benzofuran and imidazole moieties have been prepared and evaluated against human tumor cell lines, showing selectivity towards ovarian carcinoma cell lines. These findings suggest that such hybrid compounds can serve as valuable leads for further structural modifications aimed at enhancing cytotoxic activity (Song et al., 2012).

Material Science and Molecular Modeling

Beyond biomedical applications, benzimidazole derivatives, including those related to 2-(1-benzofuran-2-yl)-1H-imidazole, have been investigated for their corrosion inhibition properties. For instance, studies on benzimidazole compounds as corrosion inhibitors for steel in acidic solutions have utilized experimental and theoretical approaches to understand the mechanisms behind their inhibitory effects, demonstrating their effectiveness and providing insights into their interaction with metal surfaces (Yadav et al., 2016).

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications. They are potential natural drug lead compounds. For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

properties

IUPAC Name

2-(1-benzofuran-2-yl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFQIUOSXHUWCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-benzofuran-2-yl)-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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